molecular formula C17H20N2O4S2 B2778865 (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 1448033-85-9

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No. B2778865
M. Wt: 380.48
InChI Key: INJANWZZVGWSBW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a sulfonyl group, a piperidine ring, a pyridine ring, and a methylthio group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals .


Molecular Structure Analysis

The compound’s structure is likely to be fairly complex due to the presence of multiple rings and functional groups. The furan and pyridine rings are aromatic, which could contribute to the compound’s stability. The piperidine ring is a common structural motif in many pharmaceuticals .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the aromatic rings could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Corrosion Prevention

A study by Singaravelu and Bhadusha (2022) explored a novel organic compound closely related to the chemical of interest, which was used as an inhibitor for the prevention of mild steel corrosion in an acidic medium. The compound showed better inhibition efficiency on mild steel corrosion, especially effective in 1 N HCl at different temperatures. Electrochemical studies indicated that the inhibitor acts as a mixed type in acidic conditions, suggesting potential applications in corrosion prevention technologies (Singaravelu & Bhadusha, 2022).

Antimicrobial Activity

Mallesha and Mohana (2014) synthesized new derivatives related to the target compound, which exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains. This suggests the compound's potential use in developing new antimicrobial agents, indicating its importance in pharmaceutical research and development (Mallesha & Mohana, 2014).

Organic Synthesis and Drug Development

Yin et al. (2008) discussed a novel approach to synthesize 3-methylthio-substituted furans and related derivatives, demonstrating the versatility of similar compounds in organic synthesis. The study highlights the potential of these compounds in synthesizing a wide range of organic molecules, which can be pivotal in drug development and other areas of chemical research (Yin et al., 2008).

In Silico Studies and Therapeutic Applications

Hussain et al. (2017) conducted in silico studies on a series of derivatives, finding good enzyme inhibitory activity, especially against acetyl- and butyrylcholinesterase. These findings suggest the compound's potential therapeutic applications, especially in treating diseases associated with cholinesterase activity (Hussain et al., 2017).

properties

IUPAC Name

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-24-16-15(5-2-8-18-16)17(20)19-9-6-14(7-10-19)25(21,22)12-13-4-3-11-23-13/h2-5,8,11,14H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJANWZZVGWSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

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